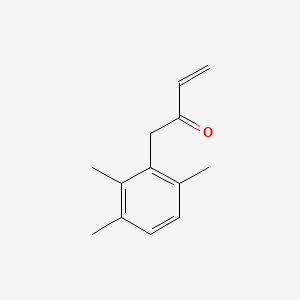
1-(2,3,6-trimethylphenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,6-trimethylphenyl)but-3-en-2-one is an organic compound with the molecular formula C13H16O It is a derivative of butenone, characterized by the presence of a 2,3,6-trimethylphenyl group attached to the butenone backbone
Méthodes De Préparation
The synthesis of 1-(2,3,6-trimethylphenyl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,3,6-trimethylbenzene with crotonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-(2,3,6-trimethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitrating agents, leading to the formation of halogenated or nitro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,3,6-trimethylphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways. Its structural similarity to certain natural products makes it a useful probe in biochemical research.
Medicine: Research into potential therapeutic applications of this compound is ongoing. Its ability to interact with specific molecular targets may lead to the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism by which 1-(2,3,6-trimethylphenyl)but-3-en-2-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the context of its use, but typically involve interactions with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
1-(2,3,6-trimethylphenyl)but-3-en-2-one can be compared to other similar compounds such as:
1-(2,3,6-Trimethylphenyl)-1-butanone: This compound differs by the position of the double bond, which can lead to different reactivity and applications.
1-(2,3,6-Trimethylphenyl)-2-buten-1-one:
1-(2,3,6-Trimethylphenyl)-3-buten-1-ol: The presence of a hydroxyl group in this compound introduces additional functional group chemistry.
Propriétés
Numéro CAS |
54789-45-6 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
1-(2,3,6-trimethylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H16O/c1-5-12(14)8-13-10(3)7-6-9(2)11(13)4/h5-7H,1,8H2,2-4H3 |
Clé InChI |
KBGDCKHDBZJUKE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C)CC(=O)C=C)C |
SMILES canonique |
CC1=C(C(=C(C=C1)C)CC(=O)C=C)C |
Key on ui other cas no. |
54789-45-6 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















